molecular formula C13H14Cl2O B1489546 2-Cyclopentyl-1-(3,4-dichlorophenyl)ethanone CAS No. 113402-19-0

2-Cyclopentyl-1-(3,4-dichlorophenyl)ethanone

Cat. No. B1489546
Key on ui cas rn: 113402-19-0
M. Wt: 257.15 g/mol
InChI Key: QMHHWWKSGRUUER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08222416B2

Procedure details

A solution of pentane (50 mL), diethyl ether (50 mL) and iodomethylcyclopentane (prepared as in PCT WO2004/052869 A1 Example 1, 3.9 g, 18.6 mmol) was cooled to −78° C. and a solution of t-butyl lithium in pentane (1.7 M, 18.5 mL, 31.5 mmol) was added dropwise. The mixture was then stirred at −78° C. for 30 min and then warmed to room temperature and stirred for 30 min and finally recooled to −78° C. To this mixture was then added a solution of 3,4-dichlorobenzaldehyde (5.0 g, 28.6 mmol) in diethyl ether (20 mL) dropwise. The mixture was then stirred at −78° C. for 1 h and then warmed up to room temperature and stirred overnight. The mixture was then quenched by the addition of a saturated aqueous ammonium chloride solution (50 mL). The organic layer was then separated and washed with a saturated brine solution (50 mL), dried over magnesium sulfate, filtered and the filterate concentrated in vacuo. Flash chromatography (Merck Silica gel 60, 230-400 mesh, 10% ethyl acetate/hexanes) afforded 2-cyclopentyl-1-(3,4-dichloro-phenyl)-ethanone (2.36 g, 50%) as a yellow solid.
Quantity
50 mL
Type
reactant
Reaction Step One
Name
iodomethylcyclopentane
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
18.5 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CCCCC.C(NC(C1C=C2C=C(C([C:26]3[CH:31]=[CH:30][C:29](S(C)(=O)=O)=[CH:28][CH:27]=3)CC(C)C)NC2=NC=1)=O)(C)C.C([Li])(C)(C)C.[Cl:41][C:42]1[CH:43]=[C:44]([CH:47]=[CH:48][C:49]=1[Cl:50])[CH:45]=[O:46]>C(OCC)C>[CH:28]1([CH2:27][C:45]([C:44]2[CH:47]=[CH:48][C:49]([Cl:50])=[C:42]([Cl:41])[CH:43]=2)=[O:46])[CH2:29][CH2:30][CH2:31][CH2:26]1

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
CCCCC
Name
iodomethylcyclopentane
Quantity
3.9 g
Type
reactant
Smiles
C(C)(C)NC(=O)C=1C=C2C(=NC1)NC(=C2)C(CC(C)C)C2=CC=C(C=C2)S(=O)(=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
Quantity
18.5 mL
Type
reactant
Smiles
CCCCC
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1C=C(C=O)C=CC1Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred at −78° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
finally recooled to −78° C
STIRRING
Type
STIRRING
Details
The mixture was then stirred at −78° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed up to room temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The mixture was then quenched by the addition of a saturated aqueous ammonium chloride solution (50 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was then separated
WASH
Type
WASH
Details
washed with a saturated brine solution (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filterate concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%
Name
Type
product
Smiles
C1(CCCC1)CC(=O)C1=CC(=C(C=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.36 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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